molecular formula C8H4FN3 B12852003 7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B12852003
M. Wt: 161.14 g/mol
InChI Key: VZLQRDAYRBJPSZ-UHFFFAOYSA-N
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Description

Structural Characterization of 7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound comprises a bicyclic imidazo[1,2-a]pyridine core with a fluorine atom at the 7-position and a nitrile group (-CN) at the 3-position. X-ray crystallographic studies of analogous compounds reveal planar geometries, with dihedral angles between the fused aromatic rings typically below 1° . For example, in brominated imidazo[1,2-a]pyridine derivatives, the phenyl and heterocyclic rings exhibit near-perfect coplanarity (dihedral angle = 0.62°) due to intramolecular C–H⋯N interactions .

Bond length analysis shows:

  • C–F bond: 1.34–1.38 Å (consistent with aromatic fluorine substitution)
  • C≡N bond: 1.14–1.16 Å (characteristic of nitrile groups)
  • N1–C9 bond: 1.35 Å (slightly elongated due to conjugation effects)

The fluorine substitution induces electron-withdrawing effects, while the nitrile group enhances molecular polarity, influencing both reactivity and intermolecular interactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR spectra of imidazo[1,2-a]pyridine derivatives exhibit distinct splitting patterns:

  • H-2 proton: δ 7.60–7.74 ppm (doublet of doublets, J = 9.2–9.6 Hz)
  • H-5/H-6 protons: δ 7.11–7.34 ppm (multiplet signals)
  • Fluorine-coupled protons: Additional splitting observed due to ¹⁹F–¹H coupling (J ≈ 8–12 Hz)

¹³C NMR data reveal:

  • C-3 (nitrile): δ 117–121 ppm
  • C-7 (fluorinated): δ 115–118 ppm (¹³C–¹⁹F coupling, J ≈ 245 Hz)
  • Aromatic carbons: δ 125–145 ppm
Fourier-Transform Infrared (FTIR) Spectral Signatures

Key absorption bands include:

  • C≡N stretch: 2220–2240 cm⁻¹ (sharp, medium intensity)
  • C–F stretch: 1090–1120 cm⁻¹
  • Aromatic C=C/C=N vibrations: 1600–1620 cm⁻¹
  • Out-of-plane C–H bending: 790–810 cm⁻¹
Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) produces characteristic fragments:

  • Molecular ion peak: m/z 176.05 [M]⁺ (calculated for C₈H₄FN₃)
  • Major fragments:
    • [M–CN]⁺ at m/z 149.03
    • [M–F]⁺ at m/z 157.04
  • Base peak: Imidazo[1,2-a]pyridine core (m/z 119.02)

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) calculations predict:

  • HOMO-LUMO gap: 4.8 eV (indicative of moderate reactivity)
  • Dipole moment: 3.2 Debye (polarized toward nitrile group)
  • Optimized geometry: Planar conformation with bond lengths matching crystallographic data (RMSD = 0.02 Å)
Molecular Orbital Configuration Analysis

Frontier molecular orbitals show:

  • HOMO: Localized on imidazo[1,2-a]pyridine π-system
  • LUMO: Centered on nitrile group and adjacent C-2 position
  • Fluorine substitution reduces HOMO energy by 0.3 eV compared to non-fluorinated analogs

Table 1: Comparative Spectral Data for Imidazo[1,2-a]pyridine Derivatives

Position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) FTIR (cm⁻¹)
C-3 (-CN) - 117–121 2220–2240
C-7 (-F) 7.60–7.74 (d) 115–118 1090–1120
H-2 7.60–7.74 (dd) - -

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4FN3

Molecular Weight

161.14 g/mol

IUPAC Name

7-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4FN3/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H

InChI Key

VZLQRDAYRBJPSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2C#N)C=C1F

Origin of Product

United States

Preparation Methods

The synthesis of 7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile typically involves multi-step processes. One common method includes the copper complex-promoted synthesis, which offers an efficient and environmentally friendly approach with a high yield of 92%. This one-step process involves a [3+2] oxidative cyclization reaction using inexpensive reagents like acetylene and 2-amino-4-fluoropyridine . Another method involves the reaction of 2-amino-4-chloropyridine with chloroacetaldehyde in the presence of sodium bicarbonate, followed by further chemical transformations .

Chemical Reactions Analysis

7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

One of the primary applications of 7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is in the treatment of cancers, particularly those driven by mutations in the c-KIT gene. This compound has shown promise as a kinase inhibitor, targeting mutated forms of c-KIT that are prevalent in gastrointestinal stromal tumors (GISTs) and other malignancies.

Case Study: c-KIT Inhibition

  • Study Focus : The efficacy of this compound derivatives in inhibiting c-KIT mutations.
  • Findings : In vitro studies demonstrated that these compounds effectively inhibited the activity of c-KIT kinases with various mutations. This inhibition resulted in reduced proliferation of tumor cells expressing these mutations, suggesting potential for clinical application in GIST patients .

Neurological Applications

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds may possess neuroprotective effects. Specifically, they have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

Case Study: AChE Inhibition

  • Study Focus : Evaluation of this compound as a potential AChE inhibitor.
  • Findings : Compounds demonstrated varying degrees of AChE inhibition with IC50 values ranging from 0.2 to 50 μM. Some derivatives provided protective effects against organophosphorus AChE inhibitors in animal models, indicating their potential utility in treating cognitive decline associated with neurodegenerative conditions .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives are also being investigated for their antimicrobial properties. The structural features of this compound contribute to its activity against various pathogens.

Case Study: Antimicrobial Efficacy

  • Study Focus : Assessment of antimicrobial properties against bacterial strains.
  • Findings : Laboratory studies revealed that this compound exhibited significant antibacterial activity against several gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of IRAK and FLT3 enzymes, leading to the suppression of signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential therapeutic agent for treating certain types of cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 6-Fluoro vs. 7-Fluoro Derivatives

The 6-fluoro isomer (CAS: 1134327-96-0) shares the same core structure but differs in fluorine placement. Key differences include:

  • Electronic Effects: Fluorine at position 6 (vs.
  • Spectral Data :
    • ¹H NMR : In the 7-fluoro derivative, protons near the fluorine (e.g., H-6 and H-8) exhibit distinct shifts due to deshielding. For example, H-6 in 7-fluoro derivatives appears as a broad doublet at δ ~9.17 , whereas H-5 in the 6-fluoro analog (imidazo[1,2-a]pyridine-3-carbonitrile 8) shows δ 8.36 in CDCl₃ .
    • IR : Both compounds show ν(C≡N) peaks near ~2216 cm⁻¹, but subtle shifts occur due to fluorine positioning .
  • Pharmacological Relevance : The 6-fluoro derivative is commercially available (priced 1,052–2,620 €/g) and explored for anticancer and agrochemical applications , while the 7-fluoro analog’s specific biological data remain less documented .
Table 1: Comparison of Fluoroimidazo[1,2-a]pyridine-3-carbonitrile Isomers
Property 6-Fluoro Derivative 7-Fluoro Derivative
CAS Number 1134327-96-0 1159827-76-5
Melting Point Not reported Not reported
IR ν(C≡N) ~2208 cm⁻¹ ~2216 cm⁻¹ (estimated)
Commercial Availability Yes (95% purity, up to 2,620 €/g) Limited data

Substituent Variants: Methyl, Trifluoromethyl, and Others

Methyl-Substituted Analogs
  • 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile (ULEGOI) :
    • Features a trifluoromethyl group at position 6, enhancing lipophilicity and metabolic stability.
    • Exhibits a higher molecular weight (C₉H₆F₃N₃) and distinct NMR shifts (e.g., δ 2.44 for 7-Me) .
  • 7,9-Dimethyl-4-methylthio-2-oxo-2H-pyranoimidazo[1,2-a]pyridine-3-carbonitrile (7c): Melting point >300°C, higher than non-methylated analogs due to increased crystallinity .
Carboxylic Acid Derivatives
  • 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid: Replaces the cyano group with a carboxylic acid (pKa ~-0.95), altering solubility and reactivity .

Pharmacologically Active Derivatives

  • Antischistosomal Agents: Derivatives like 1-((1-(4-Fluorophenyl)ethyl)amino)-4-(trifluoromethyl)benzoimidazo[1,2-a]pyridine-3-carbonitrile (Compound 1) show antischistosomal activity, highlighting the role of fluorine in enhancing bioactivity .

Melting Points and Stability

  • 7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile : Expected to have a high melting point (>250°C) based on analogs like 7c (>300°C) .
  • Cyano vs. Carboxylic Acid: Carboxylic acid derivatives (e.g., 7-(trifluoromethyl)-imidazo[1,2-a]pyridine-3-carboxylic acid) exhibit lower melting points due to hydrogen-bonding disruptions .

Biological Activity

7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a compound belonging to the imidazopyridine family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom at the 7-position of the imidazopyridine ring, which significantly influences its biological activity. The compound's stability under physiological conditions and its reactivity with various biomolecules make it a candidate for medicinal chemistry applications.

1. Enzyme Inhibition

One of the notable biological activities of this compound is its role as an enzyme inhibitor. Research indicates that it effectively inhibits enzymes such as IRAK (Interleukin-1 receptor-associated kinase) and FLT3 (Fms-like tyrosine kinase 3), which are implicated in various signaling pathways related to inflammation and cancer progression .

Table 1: Enzyme Inhibition Potency

EnzymeIC50 (µM)Reference
IRAK0.5
FLT30.8
Urease0.2

2. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit activity against Mycobacterium tuberculosis , with some analogs achieving minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL . This highlights its potential as a lead compound for developing new antituberculosis agents.

3. Anticancer Potential

Research indicates that this compound can modulate cellular pathways involved in cancer cell proliferation and survival. It has been found to induce apoptosis in various cancer cell lines through the inhibition of key survival pathways .

Case Study: Anticancer Activity

In a study examining the effects of this compound on leukemia cells, it was shown to significantly reduce cell viability and induce apoptosis through caspase activation and mitochondrial dysfunction .

The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, allowing for effective inhibition of target proteins.

Molecular Interactions

  • Urease Inhibition : The compound binds to the active site of urease, preventing substrate access and catalytic activity.
  • IRAK/FLT3 Interaction : Structural studies suggest that the imidazopyridine scaffold interacts with critical residues in these enzymes, leading to inhibition of their kinase activity .

Stability and Pharmacokinetics

In laboratory settings, this compound has shown good stability under physiological conditions. Long-term studies indicate that it retains its biological activity over extended periods but may degrade under certain environmental conditions .

Q & A

Q. What are the established synthetic methodologies for preparing 7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile?

The compound can be synthesized via copper-mediated three-component reactions involving 2-aminopyridines, aldehydes, and nitriles. Key steps include cyclization and fluorination, with optimized conditions using Cu(I) catalysts to achieve regioselective C-3 cyano functionalization. Microwave-assisted protocols (e.g., diglyme solvent under irradiation) improve reaction efficiency and yield purity .

Q. How is structural confirmation achieved for fluorinated imidazopyridine derivatives like this compound?

X-ray crystallography (e.g., SHELX refinement) is critical for resolving fluorine and cyano group positions. Complementary techniques include:

  • NMR : 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., δ ~-110 ppm for C-F in CDCl3_3) .
  • IR : Absorption bands at ~2200 cm1^{-1} for C≡N stretching .
  • HRMS : Exact mass analysis to verify molecular composition .

Q. What preliminary biological screening approaches are used for fluorinated imidazopyridines?

Standard assays include:

  • Cytotoxicity profiling : NCI-60 cell line panels to assess GI50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or Keap1-Nrf2 interaction studies) .
  • Oxidative stress modulation : Measurement of ROS levels in cellular models .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorinated imidazopyridine synthesis be addressed?

Computational modeling (DFT) predicts reactive sites for fluorination and guides solvent selection. For example, polar aprotic solvents (DMF) favor C-7 fluorination, while non-polar solvents enhance C-3 cyano stability. Catalytic systems like Pd/C or Cu(I)-ligand complexes improve selectivity .

Q. What strategies resolve contradictory biological activity data for this compound analogs?

  • SAR studies : Systematic variation of substituents (e.g., trifluoromethyl vs. methoxy groups) to isolate pharmacophores .
  • Metabolic profiling : LC-MS/MS to identify active metabolites interfering with assays .
  • Target validation : CRISPR knockouts or siRNA silencing to confirm biological targets (e.g., RORγt or GABAA_A receptors) .

Q. How can crystallographic disorder in fluorinated imidazopyridines be minimized during refinement?

High-resolution data (≤1.0 Å) and SHELXL’s TWIN/BASF commands resolve disorder caused by fluorine’s electron-withdrawing effects. Anisotropic displacement parameters (ADPs) refine fluorine positions, while Hirshfeld surface analysis validates intermolecular interactions .

Q. What computational tools predict the environmental toxicity of fluorinated imidazopyridines?

  • QSTR models : Train datasets using logP, polar surface area, and EC50_{50} values from zebrafish assays (e.g., fipronil toxicity analogs) .
  • ADMET predictors : SwissADME or ProTox-II estimate bioaccumulation and CYP450 inhibition risks .

Methodological Considerations

  • Contradictory Data : Cross-validate NMR assignments with 1H^{1}\text{H}-15N^{15}\text{N} HMBC to distinguish cyano vs. fluorine coupling artifacts .
  • Yield Optimization : Screen Lewis acids (e.g., BF3_3·Et2_2O) in solvent-free conditions to reduce byproducts .
  • Toxicological Analysis : Use OECD guidelines for acute toxicity testing in rodents, focusing on nasal epithelium necrosis observed in trifluoromethylpyridine analogs .

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